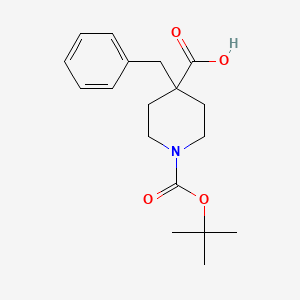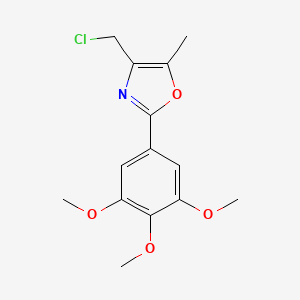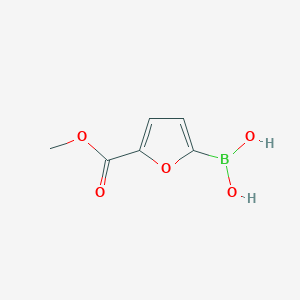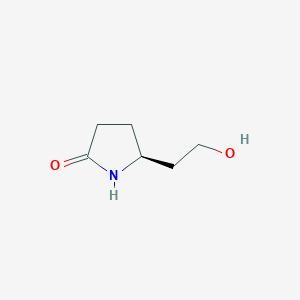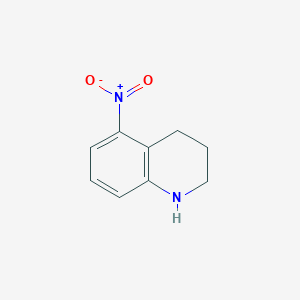
Methyl 4-hydroxy-3,5-diiodobenzoate
Overview
Description
Methyl 4-hydroxy-3,5-diiodobenzoate is an organic compound with the molecular formula C₈H₆I₂O₃ and a molecular weight of 403.94 g/mol . It is a derivative of benzoic acid, specifically a methyl ester of 4-hydroxy-3,5-diiodobenzoic acid. This compound is characterized by the presence of two iodine atoms, a hydroxyl group, and a methyl ester group attached to the benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-hydroxy-3,5-diiodobenzoate typically involves the iodination of methyl 4-hydroxybenzoate. The process includes the following steps:
Iodination: Methyl 4-hydroxybenzoate is treated with iodine and an oxidizing agent such as potassium iodate (KIO₃) in an acidic medium to introduce iodine atoms at the 3 and 5 positions of the benzene ring.
Esterification: The resulting 4-hydroxy-3,5-diiodobenzoic acid is then esterified with methanol in the presence of a catalyst like sulfuric acid to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This involves the use of large-scale reactors, precise control of reaction conditions, and efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-3,5-diiodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form a carbonyl group, and the ester group can be reduced to an alcohol.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4-hydroxy-3,5-diiodobenzoic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Derivatives with different functional groups replacing the iodine atoms.
Oxidation: 4-hydroxy-3,5-diiodobenzoic acid or its derivatives.
Reduction: Alcohol derivatives of the ester group.
Scientific Research Applications
Methyl 4-hydroxy-3,5-diiodobenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent due to its iodine content.
Mechanism of Action
The mechanism of action of Methyl 4-hydroxy-3,5-diiodobenzoate involves its interaction with specific molecular targets and pathways. The hydroxyl and iodine groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxybenzoate: Lacks the iodine atoms, making it less reactive in certain substitution reactions.
4-Hydroxy-3,5-diiodobenzoic acid: The free acid form, which is more acidic and less lipophilic compared to the methyl ester.
Methyl 3,5-diiodo-4-hydroxybenzoate: Similar structure but different substitution pattern, affecting its reactivity and properties.
Uniqueness
Methyl 4-hydroxy-3,5-diiodobenzoate is unique due to the presence of both iodine atoms and a hydroxyl group on the benzene ring, which imparts distinct chemical and biological properties. Its iodine content also makes it useful in applications requiring radiopaque materials or iodine-based diagnostics .
Properties
IUPAC Name |
methyl 4-hydroxy-3,5-diiodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6I2O3/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNGCRHTBSWFLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)I)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6I2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70480456 | |
| Record name | Methyl 4-hydroxy-3,5-diiodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3337-66-4 | |
| Record name | Methyl 4-hydroxy-3,5-diiodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


